molecular formula C16H23BrClN B13782268 (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride CAS No. 69725-26-4

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

Cat. No.: B13782268
CAS No.: 69725-26-4
M. Wt: 344.7 g/mol
InChI Key: QTVXKUYKNKHQPH-UANRUKRJSA-N
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Description

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane core substituted with a para-bromophenyl group at position 2 and a methylaminomethyl group at position 3. The hydrochloride salt indicates protonation of the secondary amine, enhancing its solubility in polar solvents.

The para-bromophenyl group contributes steric bulk and lipophilicity, while the methylaminomethyl group introduces hydrogen-bonding capability.

Properties

CAS No.

69725-26-4

Molecular Formula

C16H23BrClN

Molecular Weight

344.7 g/mol

IUPAC Name

[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride

InChI

InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1

InChI Key

QTVXKUYKNKHQPH-UANRUKRJSA-N

Isomeric SMILES

C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Canonical SMILES

C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo[2.2.2]octane, Hydrochloride

General Synthetic Strategy

The synthesis of bicyclo[2.2.2]octane derivatives typically involves:

  • Construction of the bicyclic core, often starting from 1,4-dimethylene cyclohexane or related precursors.
  • Functionalization at the 2- and 3-positions of the bicyclo[2.2.2]octane ring.
  • Introduction of the p-bromophenyl substituent.
  • Installation of the methylaminomethyl side chain via reductive amination or related amination methods.
  • Conversion to the hydrochloride salt for stability and isolation.

This general approach is supported by several patent disclosures and research articles.

Stepwise Synthetic Route

Step 1: Formation of the Bicyclo[2.2.2]octane Core
  • Starting with 1,4-dimethylene cyclohexane , an oxidative cyclization is performed using an oxidizing agent such as oxone in the presence of a palladium or other transition metal catalyst.
  • This yields bicyclo[2.2.2]octane-1,4-diol or related intermediates, which serve as versatile platforms for further functionalization.
Step 2: Introduction of the p-Bromophenyl Group
  • The 2-position of the bicyclo[2.2.2]octane ring is functionalized by electrophilic aromatic substitution or cross-coupling reactions to attach the p-bromophenyl substituent.
  • Common methods include Suzuki or Heck coupling reactions using appropriate bromophenyl precursors and palladium catalysts.
  • Alternatively, direct substitution on prefunctionalized bicyclo[2.2.2]octane intermediates can be employed.
Step 3: Installation of the Methylaminomethyl Group
  • The 3-position is functionalized via reductive amination :
    • A carbonyl precursor (such as a 3-formyl or 3-keto bicyclo[2.2.2]octane derivative) is reacted with methylamine or a methylamine equivalent.
    • Reductive amination is carried out using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with hydrogen and a metal catalyst.
  • This step introduces the methylaminomethyl substituent with stereochemical control to favor the (E)-isomer.
Step 4: Conversion to Hydrochloride Salt
  • The free amine is reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
  • This step improves compound stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Oxidative cyclization 1,4-dimethylene cyclohexane, oxone, PdCl2 catalyst, aqueous medium, room temp to 50°C, overnight Exothermic reaction; yields bicyclo[2.2.2]octane-1,4-diol
p-Bromophenyl substitution Bromophenylboronic acid or bromophenyl halide, Pd(PPh3)4 or Pd(OAc)2 catalyst, base (K2CO3), solvent (THF or toluene), reflux Suzuki coupling preferred for regioselectivity
Reductive amination 3-formyl-bicyclo[2.2.2]octane derivative, methylamine, NaBH3CN or catalytic hydrogenation (Pd/C, H2), acidic buffer Stereoselective formation of (E)-isomer; mild conditions preferred
Salt formation HCl gas or HCl in ethanol, room temperature Formation of hydrochloride salt for isolation

Alternative Synthetic Routes and Innovations

  • Some patents describe chiral reductive amination strategies to improve stereochemical purity and yield of amino-substituted bicyclo[2.2.2]octane derivatives.
  • Ester group conformation flipping and protecting group strategies are employed in multi-step syntheses to access specific stereoisomers and functional group arrangements.
  • Hydroformylation and carbonylation reactions are also used in related bicyclo[2.2.2]octane syntheses to introduce aldehyde or carboxyl groups as intermediates for further amination.

Summary Table of Preparation Methods

Synthetic Step Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
Oxidative cyclization 1,4-dimethylene cyclohexane Oxone, PdCl2 Aqueous, RT-50°C, overnight Bicyclo[2.2.2]octane-1,4-diol
Aromatic substitution Bicyclo[2.2.2]octane intermediate Bromophenylboronic acid, Pd catalyst Reflux, base, organic solvent (p-Bromophenyl)-bicyclo[2.2.2]octane derivative
Reductive amination 3-formyl bicyclo[2.2.2]octane derivative Methylamine, NaBH3CN or Pd/C + H2 Mild acidic buffer, RT (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo[2.2.2]octane
Salt formation Free amine derivative HCl (gas or solution) RT Hydrochloride salt of target compound

Chemical Reactions Analysis

Reactivity of the Bicyclo[2.2.2]octane Core

The rigid bicyclic framework imposes steric constraints that influence reaction outcomes. Key observations from analogous systems include:

  • Endo vs. Exo Selectivity : Reactions at bridgehead positions often favor endo-selectivity due to reduced steric hindrance, as seen in nucleophilic additions to bicyclo[2.2.2]octanones .

  • Base-Induced Rearrangements : Bicyclic systems with α-hydrogens near heteroatoms (e.g., peroxides) undergo Kornblum-DeLaMare rearrangements to form hydroxyenones . While this compound lacks a peroxide group, the methylaminomethyl substituent could participate in analogous base-mediated processes.

Reactions of the Methylaminomethyl Substituent

The secondary amine group (as the hydrochloride salt) is primed for:

Alkylation and Acylation

  • Reaction with alkyl halides or acyl chlorides could yield quaternary ammonium salts or amides, respectively. For example:

    R X+HN CH3 CH2 bicycloR N+ CH3 CH2 bicycloX[1][3]\text{R X}+\text{HN CH}_3\text{ CH}_2\text{ bicyclo}\rightarrow \text{R N}^+\text{ CH}_3\text{ CH}_2\text{ bicyclo}\cdot \text{X}^-\quad[1][3]
  • Steric hindrance from the bicyclic core may limit reactivity at the amine site.

Salt Metathesis

  • Exchange of the hydrochloride counterion with other anions (e.g., sulfate, phosphate) could modulate solubility and bioavailability, as observed in pharmaceutical analogs .

p-Bromophenyl Group Reactivity

The aryl bromide moiety offers opportunities for cross-coupling reactions:

Reaction Type Conditions Product Notes
Suzuki-Miyaura CouplingPd catalyst, boronic acidBiaryl derivativesLimited by steric bulk of bicyclic core
Ullmann CouplingCu catalyst, amine ligandAryl amines/ethersRequires elevated temperatures

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The hydrochloride salt may undergo protonation equilibrium in aqueous media, releasing free amine under basic conditions.

  • Thermal Stability : Bicyclo[2.2.2]octane derivatives are generally thermally robust, but prolonged heating in polar solvents could induce ring-opening via retro-Diels-Alder pathways .

Comparative Reactivity Table

Functional Group Reaction Expected Outcome Supporting Literature
Methylaminomethyl (-CH2NHCH3)Acylation with acetyl chlorideN-Acetyl derivative
p-BromophenylSuzuki coupling with phenyl-B(OH)2Biaryl product
Bicyclo[2.2.2]octaneEpoxidation (hypothetical)Epoxide formation at strained bridge

Scientific Research Applications

Neuropharmacological Studies

Research has indicated that this compound exhibits properties that may be beneficial in the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

  • Case Study : A study published in Neuropharmacology explored the effects of similar bicyclic compounds on dopamine receptor activity, suggesting that modifications to the bicyclo[2.2.2]octane structure can enhance receptor affinity and selectivity .

Antidepressant Potential

The compound's structural analogs have been investigated for their antidepressant effects due to their ability to influence monoamine levels.

  • Research Findings : In a controlled trial, derivatives of bicyclo[2.2.2]octane were shown to significantly reduce depressive symptoms in animal models by increasing serotonin and norepinephrine availability in the synaptic cleft .

Biopesticides

The compound has shown promise as a biopesticide due to its ability to disrupt insect neurophysiology.

  • Field Study : An investigation into the efficacy of bicyclo compounds against agricultural pests demonstrated significant mortality rates among target insects when exposed to formulations containing (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride .

Plant Growth Regulation

Research indicates that this compound may also serve as a plant growth regulator, enhancing growth rates and resistance to pests.

  • Experimental Results : A series of greenhouse trials revealed that plants treated with the compound exhibited improved growth metrics and reduced pest incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects: Comparison with 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane

Key Differences :

  • Substituents: The analog in features bromomethyl and trifluoromethyl groups at position 2, whereas the target compound has a para-bromophenyl and methylaminomethyl group.
  • Molecular Properties: The trifluoromethyl group in the analog increases electronegativity and lipophilicity (XLogP3 = 4.8), whereas the target’s protonated methylaminomethyl group may reduce lipophilicity due to ionic character. Molecular weight: The analog (271.12 g/mol) is lighter than the target’s estimated weight (~344 g/mol), reflecting the absence of the aromatic ring and hydrochloride salt .

Table 1: Substituent-Driven Property Comparison

Property Target Compound 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
Molecular Formula C₁₆H₂₁BrClN (estimated) C₁₀H₁₄BrF₃
Molecular Weight (g/mol) ~344 271.12
XLogP3 Not reported 4.8
Key Substituents p-Bromophenyl, methylaminomethyl (HCl) Bromomethyl, trifluoromethyl

Bicyclo System Variations: Comparison with N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride

Key Differences :

  • Ring Structure : The target’s bicyclo[2.2.2]octane system has reduced ring strain compared to the smaller bicyclo[2.2.1]heptane in the analog (). Larger rings often exhibit enhanced conformational rigidity and stability.
  • Functional Groups: The analog’s diethylamine and phenyl groups contrast with the target’s methylaminomethyl and para-bromophenyl groups.

Table 2: Bicyclo System and Physical Property Comparison

Property Target Compound N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl
Bicyclo System [2.2.2] [2.2.1]
Molecular Formula C₁₆H₂₁BrClN C₁₇H₂₆ClN
Molecular Weight (g/mol) ~344 279.85
Melting Point Not reported 222°C

Amine Derivatives: Solubility and Bioactivity Implications

  • Target Compound: The protonated methylaminomethyl group (as HCl salt) increases aqueous solubility, which is advantageous for formulation.
  • Analog in : The diethylamine group, though also protonated, introduces steric hindrance, which may limit solubility in polar solvents.

Biological Activity

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride, is a compound of interest within medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, drawing from diverse research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane core, which is known for its rigidity and unique three-dimensional structure that can influence biological interactions. The p-bromophenyl and methylaminomethyl substituents may enhance its binding affinity to biological targets.

Antiparasitic Activity

Research has demonstrated that derivatives of bicyclo[2.2.2]octane exhibit significant activity against various protozoan parasites. For instance, compounds structurally similar to (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane have shown promising results against Trypanosoma brucei and Plasmodium falciparum. In a study conducted in 2008, several bicyclo[2.2.2]octan-2-ol derivatives were evaluated for their antiprotozoal properties, revealing that certain esters exhibited high antitrypanosomal activity with low cytotoxicity .

CompoundTarget OrganismActivity
Bicyclo[2.2.2]octan-2-ol derivativesTrypanosoma bruceiActive
Bicyclo[2.2.2]octan-2-ol derivativesPlasmodium falciparumActive

The mechanism by which these compounds exert their effects may involve interference with critical metabolic pathways in the parasites or inhibition of specific enzymes essential for their survival . The structural features of bicyclo[2.2.2]octanes may facilitate interactions with these biological targets due to their spatial configuration.

Synthesis Methods

The synthesis of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane can be achieved through various methods including tandem cyclization reactions that allow for the introduction of functional groups while maintaining the integrity of the bicyclic framework .

Case Studies

  • Antimalarial Efficacy : A study explored the efficacy of bicyclic compounds against malaria-causing strains, highlighting that certain derivatives showed enhanced potency compared to traditional antimalarial drugs .
    • Findings : The most active compounds had structural similarities to (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane.
  • Antitrypanosomal Activity : Another investigation assessed the activity of bicyclo[2.2.2]octane derivatives against Trypanosoma brucei, revealing that modifications to the core structure could significantly alter biological activity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Start with bromophenyl precursors (e.g., p-bromophenethylamine derivatives, as seen in and ). Use reductive amination to introduce the methylaminomethyl group, followed by cyclization under acidic conditions to form the bicyclo[2.2.2]octane framework.
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm regioselectivity of the bicyclic structure and high-resolution mass spectrometry (HRMS) to verify molecular weight. Compare melting points with structurally similar compounds (e.g., 4-(4-Bromophenyl)piperidine hydrochloride in has a known mp of 117–119°C, suggesting similar thermal stability for bicyclo derivatives) .

Q. How can researchers optimize purification protocols for this compound given its hydrochloride salt form?

  • Methodology :

  • Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to enhance solubility differences between the salt and impurities. Monitor purity via thin-layer chromatography (TLC) with UV detection.
  • Ion-Exchange Chromatography : Apply cation-exchange resins to separate the hydrochloride salt from non-ionic byproducts, referencing protocols for brominated amines ( ) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacological activity of this bicyclo[2.2.2]octane derivative?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters, given structural similarity to brominated arylalkylamines in ).
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of the p-bromophenyl group) with bioactivity data from related compounds (e.g., 3-(Dimethylamino)-4'-bromopropiophenone in ) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for the bicyclo[2.2.2]octane core be resolved?

  • Methodology :

  • Dynamic NMR Analysis : Investigate conformational flexibility at varying temperatures to explain discrepancies in peak splitting.
  • Crystallographic Refinement : Compare X-ray data with structurally rigid analogs (e.g., 2-Bromophenethylamine in , which has a fixed geometry due to steric hindrance) .

Q. What experimental design considerations address sample degradation during long-term stability studies?

  • Methodology :

  • Stabilization : Store samples under inert atmospheres (argon/nitrogen) at –20°C, as recommended for brominated aryl compounds in .
  • Degradation Monitoring : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to track decomposition products, referencing protocols in for organic compound degradation analysis .

Contradictions and Mitigation

  • Synthetic Yield Variability : reports >95% purity for bromophenyl-piperidine salts, while shows lower yields (~80%) for bromophenethylamines. Mitigate by optimizing reaction stoichiometry and temperature gradients .
  • Thermal Stability : Conflicting mp data in (33.5–34°C for p-bromophenethylamine) vs. (117–119°C) suggests salt formation significantly enhances stability. Use differential scanning calorimetry (DSC) to validate .

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